molecular formula C16H19N3O3S B2539921 (1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1903896-71-8

(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2539921
M. Wt: 333.41
InChI Key: RKMQBAROWROSOK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl), a thiophene ring (thiophen-2-yl), and a bicyclic octane structure (8-azabicyclo[3.2.1]octane-8-carboxamide). These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .


Molecular Structure Analysis

The compound’s structure suggests it could exhibit interesting chemical properties. The presence of the bicyclic octane structure could impart rigidity to the molecule, potentially influencing its interactions with biological targets. The pyrrolidinone and thiophene rings are electron-rich, which could influence the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the pyrrolidinone ring can participate in nucleophilic substitution reactions, and the thiophene ring can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of multiple functional groups in this compound suggests it could have diverse properties. For example, the pyrrolidinone ring could contribute to the compound’s polarity, potentially influencing its solubility in different solvents .

Scientific Research Applications

Enantiomerically Pure Derivatives for Asymmetrical Syntheses

Research demonstrates the synthesis and application of enantiomerically pure derivatives of bicyclic pyrrolidine, such as "(1S, 5S)-2-Azabicyclo[3.3.0]octane" from related compounds. These derivatives serve as efficient chiral auxiliaries in Michael-type reactions, highlighting their role in creating asymmetrical synthetic pathways for developing new chemical entities (Martens & Lübben, 1991).

Tropane Derivatives in Pharmacology

The tropane skeleton, a core structure in many natural alkaloids and synthetic derivatives, exhibits a wide range of biological activities. Research into scopine derivatives, structurally similar to the compound , reveals their potential in developing new chemotherapeutic agents with analgetic, hypotensive, anti-Parkinsonian, and methacholinolytic activities (Vlasova et al., 2006).

Base Reactivity of Azabicyclic Compounds

Studies on azabicyclic compounds like "5-Hydroxy-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles" showcase their reactivity with bases. This reactivity leads to novel compounds with potential pharmaceutical applications, demonstrating the versatility of azabicyclic frameworks in drug development (Ershov et al., 2001).

Agonists for Cognitive Deficits Treatment

Specific derivatives, including "N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide," have been identified as agonists of the alpha7 neuronal nicotinic acetylcholine receptor. Such compounds are explored for their potential in treating cognitive deficits in conditions like schizophrenia, indicating the compound's relevance in neuroscience and pharmacology (Wishka et al., 2006).

Metabolic Pathways in Drug Development

Research into the metabolism and disposition of specific azabicyclo[2.2.2]oct-3-yl compounds in humans provides insights into their pharmacokinetics, including absorption, distribution, metabolism, and excretion. Such studies are crucial for drug development, ensuring safety and efficacy in therapeutic applications (Shaffer et al., 2007).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given its complex structure, it could be of interest in fields such as medicinal chemistry or material science .

properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-thiophen-2-yl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-14-5-6-15(21)19(14)12-8-10-3-4-11(9-12)18(10)16(22)17-13-2-1-7-23-13/h1-2,7,10-12H,3-6,8-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMQBAROWROSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=CS3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

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